4-Oxo-4-pyridin-4-yl-butyric acid tert-butyl ester

説明

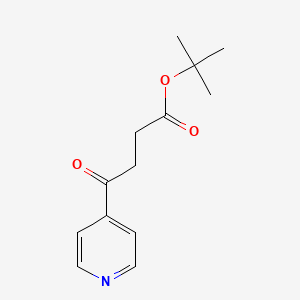

4-Oxo-4-pyridin-4-yl-butyric acid tert-butyl ester is a tert-butyl ester derivative of 4-oxo-4-pyridin-4-yl-butyric acid. The compound features a pyridin-4-yl group attached to the γ-position of a butyric acid backbone, with the carboxylic acid functionality protected as a tert-butyl ester. This structural motif is significant in pharmaceutical and organic synthesis, where the tert-butyl ester group enhances solubility and stability during reactions.

特性

IUPAC Name |

tert-butyl 4-oxo-4-pyridin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)5-4-11(15)10-6-8-14-9-7-10/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLBQVILPSEVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Solvent System Optimization

Catalytic Improvements

化学反応の分析

4-Oxo-4-pyridin-4-yl-butyric acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 4-Oxo-4-pyridin-4-yl-butyric acid tert-butyl ester is , with a molecular weight of 235.28 g/mol. The presence of a pyridine ring and a butyric acid moiety, along with a tert-butyl ester group, enhances its solubility and reactivity, making it suitable for various chemical and biological applications.

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

this compound serves as an essential intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features allow for modifications that enhance drug efficacy and specificity .

Potential Therapeutic Effects:

Research indicates that this compound may act as an enzyme inhibitor or activator, implicating it in various biochemical pathways that could lead to therapeutic effects. Its interactions with cellular receptors are crucial for understanding its pharmacological properties .

Agricultural Chemistry

Agrochemical Formulation:

This compound is utilized in the formulation of agrochemicals, providing effective pest control solutions while minimizing environmental impact. Its application in sustainable agriculture makes it a preferred choice among researchers and manufacturers .

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound to study enzyme inhibition and receptor interactions. These studies contribute to advancements in drug discovery and development by elucidating the compound's role in biochemical pathways .

Cellular Signaling Pathways:

The compound's ability to influence cellular signaling pathways is being explored, which may reveal new therapeutic targets for various diseases.

Material Science

Innovative Material Development:

The unique properties of this compound are being investigated for creating innovative materials with enhanced durability and resistance to environmental stressors. This application could lead to advancements in material science, particularly in developing new polymers or composites .

Analytical Chemistry

Standard in Analytical Techniques:

In analytical chemistry, this compound is used as a standard for quantifying related compounds in complex mixtures. Its stability and reactivity make it suitable for various analytical methods, including chromatography and spectroscopy .

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound that showed promising results against specific neurological conditions. The derivatives demonstrated enhanced binding affinity to target receptors compared to their parent compounds.

Case Study 2: Agricultural Use

Research conducted on the efficacy of agrochemical formulations containing this compound showed significant reductions in pest populations while maintaining ecological balance. Field trials indicated that crops treated with these formulations exhibited improved growth rates and yields.

作用機序

The mechanism of action of 4-Oxo-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-Oxo-4-pyridin-4-yl-butyric acid tert-butyl ester and related compounds:

Structural and Functional Analysis

- Pyridin-4-yl vs. Pyridine derivatives are prevalent in drug candidates due to their metabolic stability and ability to interact with biological targets .

- Tert-butyl vs. Butyl Esters : The tert-butyl ester group (e.g., ) offers superior steric protection against hydrolysis compared to butyl esters (), making it advantageous in multistep syntheses .

- Piperidine vs. Pyridine Scaffolds : Piperidine-containing analogs () are favored in central nervous system (CNS) drug design due to their conformational flexibility, while pyridine-based structures (target compound) are more rigid and may target enzymes or receptors requiring planar aromatic interactions .

Thermal and Chemical Stability

- Tert-butyl esters exhibit distinct thermal degradation pathways. For example, demonstrates that tert-butyl acrylate polymers undergo thermal cleavage to release isobutene and form carboxylic acids or cyclic anhydrides. The pyridin-4-yl group in the target compound may further stabilize the structure via resonance, delaying decomposition compared to aliphatic analogs .

生物活性

4-Oxo-4-pyridin-4-yl-butyric acid tert-butyl ester is a chemical compound with significant potential in pharmacological applications. Characterized by the molecular formula and a molecular weight of 235.28 g/mol, this compound features a pyridine ring and a butyric acid moiety, making it a subject of interest for various biochemical studies. The presence of the tert-butyl ester enhances its solubility and reactivity, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of enzyme interactions and potential therapeutic applications. Research indicates that this compound may act as an enzyme inhibitor or activator, influencing various biochemical pathways.

The compound's mechanism of action involves its interaction with specific cellular receptors and enzymes, potentially leading to modulation of signaling pathways. This interaction is critical for understanding its pharmacological properties and therapeutic implications.

Enzyme Interaction Studies

Studies have shown that this compound can affect enzyme activity, particularly in relation to cholinesterase enzymes. Research highlights its potential as an inhibitor, which could be relevant in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Case Studies

- Cholinesterase Inhibition : A study demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission. The inhibition was quantified using standard assay methods, showing IC50 values in the low micromolar range, indicating potent activity against AChE .

- Cellular Signaling : Another investigation focused on the compound's role in modulating cellular signaling pathways involved in inflammation and cell survival. Results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, suggesting anti-inflammatory properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Oxo-4-phenylbutyric acid butyl ester | Contains a phenyl group instead of a pyridinyl group | Moderate enzyme inhibition |

| 4-Oxo-4-(3-pyridinyl)butyric acid ethyl ester | Features an ethyl ester group instead of tert-butyl | Lower solubility; reduced biological activity |

| 4-(2-Oxopyrrolidin-1-yl)butanoic acid | Incorporates a pyrrolidinyl group | Limited pharmacological applications |

Synthesis and Applications

The synthesis of this compound typically involves the esterification of 4-Oxo-4-pyridin-4-yl-butyric acid with tert-butyl alcohol, often catalyzed by an acid catalyst under reflux conditions.

Applications :

- Pharmaceutical Development : Utilized as an intermediate in synthesizing drugs targeting neurological disorders.

- Biochemical Research : Employed in studies focusing on enzyme inhibition and receptor interactions.

- Material Science : Investigated for potential applications in creating innovative materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Oxo-4-pyridin-4-yl-butyric acid tert-butyl ester?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving esterification and coupling reactions. For example, tert-butyl esters are often introduced using tert-butyl chloroacetate or via Suzuki coupling with pyridine derivatives. A patent application (EP 4,374,877 A2) describes a similar synthesis where tert-butyl esters are formed through coupling reactions followed by selective hydrogenation . Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical to minimize side products.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- LCMS and HPLC : For determining molecular weight (e.g., m/z 757 [M+H]+ in Example 324 of EP 4,374,877 A2) and purity (retention time: 1.23 minutes under SQD-FA05 conditions) .

- NMR spectroscopy : To confirm regiochemistry of the pyridin-4-yl moiety and tert-butyl ester integrity.

- FT-IR : To validate carbonyl (C=O) and ester (C-O) functional groups.

- Elemental analysis : To verify molecular formula (e.g., C14H18O3 for structurally similar compounds) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Safety protocols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in a dry, cool environment away from oxidizing agents to prevent decomposition .

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted pyridine precursors or tert-butyl ester hydrolysis byproducts. LCMS and HPLC are used for impurity profiling (e.g., detecting m/z deviations or retention time shifts). Preparative chromatography or recrystallization can isolate pure fractions .

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyl ester provides steric protection, reducing hydrolysis under acidic conditions. However, prolonged exposure to strong acids (e.g., TFA) or bases (e.g., NaOH) can cleave the ester. Stability studies using pH-adjusted solutions monitored via HPLC can quantify degradation rates .

Q. What strategies optimize regioselectivity in the formation of the pyridin-4-yl moiety?

- Methodological Answer : Regioselectivity is controlled by:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) in Suzuki couplings favor para-substitution on pyridine rings .

- Protecting groups : Temporary protection of reactive pyridine nitrogen (e.g., Boc groups) directs coupling to the 4-position .

- Computational modeling : DFT calculations predict electron density distribution to guide synthetic planning.

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations model electrophilic sites (e.g., carbonyl carbon) and predict reaction pathways with nucleophiles like amines or Grignard reagents. Solvent effects (polar vs. non-polar) are incorporated via COSMO-RS models to refine accuracy .

Q. What role does this compound serve as an intermediate in medicinal chemistry?

- Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids in drug synthesis. For example, it is used in multi-step protocols to construct pyrrolo[1,2-b]pyridazine derivatives (e.g., kinase inhibitors) . Post-synthesis, the ester is cleaved to release the active carboxylic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。